Cas no 858671-77-9 (Ethyl 6-methoxy-1H-indazole-3-carboxylate)

Ethyl 6-methoxy-1H-indazole-3-carboxylate is a versatile heterocyclic compound featuring an indazole core substituted with a methoxy group at the 6-position and an ethyl ester at the 3-position. This structure imparts utility as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of biologically active molecules. The methoxy and ester functional groups enhance reactivity, enabling further derivatization through hydrolysis, reduction, or cross-coupling reactions. Its stability under standard conditions and well-documented reactivity profile make it a reliable building block for medicinal chemistry research. The compound is typically characterized by high purity (>95%) and consistent performance in synthetic applications.
Ethyl 6-methoxy-1H-indazole-3-carboxylate structure
858671-77-9 structure
Product Name:Ethyl 6-methoxy-1H-indazole-3-carboxylate
CAS No:858671-77-9
MF:C11H12N2O3
MW:220.224582672119
MDL:MFCD06659783
CID:717955
Update Time:2025-06-09

Ethyl 6-methoxy-1H-indazole-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 6-methoxy-1H-indazole-3-carboxylate
    • 1H-Indazole-3-carboxylicacid, 6-methoxy-, ethyl ester
    • 6-METHOXY-1H-INDAZOLE-3-CARBOXYLIC ACID ETHYL ESTER,
    • MDL: MFCD06659783
    • Inchi: 1S/C11H12N2O3/c1-3-16-11(14)10-8-5-4-7(15-2)6-9(8)12-13-10/h4-6H,3H2,1-2H3,(H,12,13)
    • InChI Key: QQJCYCCREWJCKH-UHFFFAOYSA-N
    • SMILES: O=C(C1C2C(=CC(=CC=2)OC)NN=1)OCC

Computed Properties

  • Exact Mass: 220.08500
  • Monoisotopic Mass: 220.085
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 260
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 64.2A^2

Experimental Properties

  • PSA: 64.21000
  • LogP: 1.74820

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Ethyl 6-methoxy-1H-indazole-3-carboxylate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 0.5 h, -78 °C; 10 min, -78 °C → rt; rt; rt → -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C; -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  rt; 12 h, rt
2.2 Reagents: Sodium carbonate ;  neutralized, rt
Reference
Toward Biophysical Probes for the 5-HT3 Receptor: Structure-Activity Relationship Study of Granisetron Derivatives
Vernekar, Sanjeev Kumar V.; et al, Journal of Medicinal Chemistry, 2010, 53(5), 2324-2328

Production Method 2

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water ;  0 °C
1.2 Reagents: Sodium nitrite ,  Sulfuric acid ,  Boric acid (H3BO3) Solvents: Water ;  0 °C; 15 min, 0 °C; 0 °C → 130 °C; 1 h, 130 °C; 130 °C → rt
1.3 Reagents: Ammonium hydroxide Solvents: Water ;  rt
1.4 Reagents: Ammonium hydroxide Solvents: Water ;  pH 8 - 9, rt
2.1 Reagents: Sodium carbonate Solvents: Acetone ;  5 min, rt
2.2 Solvents: Acetone ;  rt; 6 h, rt
3.1 Reagents: Methyldicyclohexylamine Solvents: Tetrahydrofuran ;  24 h, rt
4.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 0.5 h, -78 °C; 10 min, -78 °C → rt; rt; rt → -78 °C
4.2 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C; -78 °C → rt
4.3 Reagents: Ammonium chloride Solvents: Water ;  rt
5.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  rt; 12 h, rt
5.2 Reagents: Sodium carbonate ;  neutralized, rt
Reference
Toward Biophysical Probes for the 5-HT3 Receptor: Structure-Activity Relationship Study of Granisetron Derivatives
Vernekar, Sanjeev Kumar V.; et al, Journal of Medicinal Chemistry, 2010, 53(5), 2324-2328

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  rt; 12 h, rt
1.2 Reagents: Sodium carbonate ;  neutralized, rt
Reference
Toward Biophysical Probes for the 5-HT3 Receptor: Structure-Activity Relationship Study of Granisetron Derivatives
Vernekar, Sanjeev Kumar V.; et al, Journal of Medicinal Chemistry, 2010, 53(5), 2324-2328

Production Method 4

Reaction Conditions
1.1 Reagents: Methyldicyclohexylamine Solvents: Tetrahydrofuran ;  24 h, rt
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 0.5 h, -78 °C; 10 min, -78 °C → rt; rt; rt → -78 °C
2.2 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C; -78 °C → rt
2.3 Reagents: Ammonium chloride Solvents: Water ;  rt
3.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  rt; 12 h, rt
3.2 Reagents: Sodium carbonate ;  neutralized, rt
Reference
Toward Biophysical Probes for the 5-HT3 Receptor: Structure-Activity Relationship Study of Granisetron Derivatives
Vernekar, Sanjeev Kumar V.; et al, Journal of Medicinal Chemistry, 2010, 53(5), 2324-2328

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: Acetone ;  5 min, rt
1.2 Solvents: Acetone ;  rt; 6 h, rt
2.1 Reagents: Methyldicyclohexylamine Solvents: Tetrahydrofuran ;  24 h, rt
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 0.5 h, -78 °C; 10 min, -78 °C → rt; rt; rt → -78 °C
3.2 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C; -78 °C → rt
3.3 Reagents: Ammonium chloride Solvents: Water ;  rt
4.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  rt; 12 h, rt
4.2 Reagents: Sodium carbonate ;  neutralized, rt
Reference
Toward Biophysical Probes for the 5-HT3 Receptor: Structure-Activity Relationship Study of Granisetron Derivatives
Vernekar, Sanjeev Kumar V.; et al, Journal of Medicinal Chemistry, 2010, 53(5), 2324-2328

Ethyl 6-methoxy-1H-indazole-3-carboxylate Raw materials

Ethyl 6-methoxy-1H-indazole-3-carboxylate Preparation Products

Ethyl 6-methoxy-1H-indazole-3-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:858671-77-9)Ethyl 6-methoxy-1H-indazole-3-carboxylate
Order Number:A1042903
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:14
Price ($):1082.0
Email:sales@amadischem.com

Additional information on Ethyl 6-methoxy-1H-indazole-3-carboxylate

Ethyl 6-methoxy-1H-indazole-3-carboxylate (CAS No. 858671-77-9): A Comprehensive Overview

Ethyl 6-methoxy-1H-indazole-3-carboxylate (CAS No. 858671-77-9) is a significant compound in the field of pharmaceutical chemistry, known for its versatile applications in drug discovery and development. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential pharmacological properties. The indazole core, a heterocyclic aromatic system, is a common motif in medicinal chemistry, often contributing to the biological activity of various therapeutic agents.

The molecular structure of Ethyl 6-methoxy-1H-indazole-3-carboxylate consists of a benzene ring fused with a pyrrole ring, with an ester group attached to the third carbon of the indazole ring. The presence of the methoxy group at the sixth position enhances its interactiveness with biological targets, making it a valuable scaffold for designing novel bioactive molecules. This compound's chemical properties, including its solubility and stability, make it suitable for various synthetic transformations and functionalizations.

In recent years, there has been a surge in research focused on indazole derivatives due to their demonstrated efficacy in treating a range of diseases. Studies have highlighted the potential of Ethyl 6-methoxy-1H-indazole-3-carboxylate as a precursor in synthesizing compounds with anti-inflammatory, anticancer, and antimicrobial properties. For instance, researchers have explored its utility in developing inhibitors targeting specific enzymes involved in disease pathways. The ester functionality provides a handle for further chemical modifications, allowing for the creation of libraries of derivatives with tailored biological activities.

One of the most compelling aspects of Ethyl 6-methoxy-1H-indazole-3-carboxylate is its role in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling and are often implicated in various diseases, including cancer. By designing molecules that selectively inhibit specific kinases, researchers can disrupt aberrant signaling pathways that drive disease progression. The indazole scaffold has shown promise in this regard, with several derivatives exhibiting potent kinase inhibitory activity. The methoxy group enhances binding affinity by forming hydrogen bonds and hydrophobic interactions with the target enzyme.

The synthesis of Ethyl 6-methoxy-1H-indazole-3-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriately substituted indole derivatives and carboxylic acid esters. Advances in catalytic methods have improved the efficiency of these reactions, making it feasible to produce larger quantities of the compound for research purposes. Additionally, modern spectroscopic techniques such as NMR and mass spectrometry are employed to confirm the structural integrity of the synthesized compound.

The pharmacological evaluation of Ethyl 6-methoxy-1H-indazole-3-carboxylate has revealed several interesting findings. In vitro studies have demonstrated its ability to interact with various biological targets, including proteins and nucleic acids. These interactions often lead to modulations in cellular processes relevant to disease states. For example, preliminary data suggest that this compound may inhibit the activity of certain proteases involved in cancer cell proliferation. Further investigation is warranted to fully elucidate its mechanism of action and potential therapeutic applications.

The growing interest in natural product-inspired drug discovery has also influenced research on indazole derivatives like Ethyl 6-methoxy-1H-indazole-3-carboxylate. Many natural products contain indazole-like structures that have been isolated from plants and microorganisms. These natural products often exhibit significant biological activity and serve as inspiration for designing synthetic analogs with enhanced properties. By leveraging computational chemistry tools and high-throughput screening methods, researchers can rapidly identify promising candidates for further development.

The regulatory landscape for pharmaceutical compounds like Ethyl 6-methoxy-1H-indazole-3-carboxylate is stringent but well-established. Manufacturers must adhere to Good Manufacturing Practices (GMP) to ensure the quality and consistency of their products. Regulatory agencies such as the FDA and EMA provide guidelines for conducting preclinical studies and clinical trials to assess safety and efficacy before approval for human use. The robust regulatory framework ensures that only compounds with proven benefits and minimal risks are made available to patients.

The future prospects for Ethyl 6-methoxy-1H-indazole-3-carboxylate are promising, with ongoing research exploring new applications and formulations. Innovations in drug delivery systems may enhance the bioavailability and targeted action of this compound, potentially leading to more effective treatments for various diseases. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating laboratory discoveries into clinical reality.

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(CAS:858671-77-9)Ethyl 6-methoxy-1H-indazole-3-carboxylate
A1042903
Purity:99%
Quantity:1g
Price ($):1082.0
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